molecular formula C16H13F2N3O B2723881 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea CAS No. 899989-79-8

1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2723881
CAS No.: 899989-79-8
M. Wt: 301.297
InChI Key: LDRYCGLZXOOVLB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea is an organic compound that features a urea linkage between a difluorobenzyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with isocyanate derivatives of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea linkage or other functional groups.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the difluorobenzyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)thiourea: Contains a thiourea linkage, which can alter its chemical and biological properties.

    1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)amide: Features an amide linkage, providing different reactivity and interaction profiles.

Uniqueness

1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of a difluorobenzyl group and an indole moiety linked by a urea bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-12-5-3-6-13(18)11(12)8-20-16(22)21-15-9-19-14-7-2-1-4-10(14)15/h1-7,9,19H,8H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYCGLZXOOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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